Benzoylthiourea

Antimicrobial screening Medicinal chemistry Structure–activity relationship

Researchers requiring a reliable thiourea building block often encounter inconsistent chelation behavior and limited biological potency with simple thioureas. Benzoylthiourea solves this through its bidentate (O,S) coordination mode, enabling predictable metal complexation (log β₄ = 6.32 for Ni(II)) and >100-fold enhancement in urease inhibition over NBPT. • Urease Inhibitor Scaffold: Enables synthesis of derivatives with low-nanomolar IC₅₀ values, reducing ammonia volatilization at lower application rates. • Antimycobacterial Activity: Validated MIC of 7.81 µg/mL-2-fold more potent than ethambutol-for tuberculosis drug discovery. • Insecticidal Potency: Confers a 3- to 5-fold increase in activity when appended to natural product scaffolds (LC₅₀ <100 mg/L). Supplied with ≥98% purity and shipped under ambient conditions for immediate global delivery.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 614-23-3
Cat. No. B1224501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylthiourea
CAS614-23-3
SynonymsN-benzoylthiourea
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)N
InChIInChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
InChIKeyDQMWMUMCNOJLSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylthiourea: Core Molecular Attributes


Benzoylthiourea (BTU), also designated N‑benzoylthiourea or 1‑benzoyl‑2‑thiourea, is a thiourea derivative bearing both a carbonyl and a thiocarbonyl functional group [1]. The unsubstituted parent compound has a molecular weight of 180.23 g/mol, a predicted pKa of approximately 12.15, and a computed logP of 1.37, which together define its lipophilicity and hydrogen‑bonding capacity [2]. In the solid state, BTU adopts a planar conformation stabilized by an intramolecular N–H···O hydrogen bond that creates a quasi‑aromatic six‑membered ring; crystal packing is governed by strong N–H···S hydrogen bonds that form pseudo‑centrosymmetric dimers [3]. These structural features directly underpin the compound′s utility as a versatile building block in coordination chemistry, agrochemical synthesis, and medicinal chemistry programs.

Versatile thiourea building block with carbonyl and thiocarbonyl groups — supports derivatization in medicinal, agrochemical, and coordination chemistry workflows.
Planar conformation and intramolecular N–H···O hydrogen bond may facilitate predictable bidentate (O,S) metal chelation.
Lipophilic profile (reported logP ~1.37) and hydrogen-bonding capacity suit membrane-permeable probe design and solvent extraction research.

Benzoylthiourea vs. Simple Thioureas: Functional Distinctions


Simple thiourea, N‑phenylthiourea, and N‑benzoylthiourea are not functionally interchangeable despite sharing the thiourea core. The benzoyl substituent introduces a conjugated carbonyl group that dramatically alters electronic distribution, hydrogen‑bonding topology, and metal‑binding geometry. Potentiometric titrations demonstrate that the introduction of the benzoyl moiety shifts the ionization constants (pKa) and modifies the acid–base behavior of the thiourea framework [1]. In antimicrobial screens, the N‑benzoylthiourea series consistently exhibits distinct potency and selectivity profiles compared with the corresponding N‑phenylthiourea analogs, underscoring that the benzoyl group is not a passive spectator but a critical determinant of biological activity [2]. In coordination chemistry, the carbonyl oxygen participates as a neutral donor atom, enabling a bidentate (O,S) chelation mode that is not accessible with simple thioureas [3]. Substituting a generic thiourea for benzoylthiourea in any of these contexts will alter – and likely compromise – the intended physicochemical or biological performance.

Carbonyl oxygen loss

Simple thioureas lack the benzoyl C=O donor; bidentate (O,S) chelation and metal-binding geometry may not reproduce.

Electronic and acid–base mismatch

Benzoyl group shifts ionization behavior; generic thioureas may alter pH-dependent performance and complex stability.

Biological profile divergence

N‑Phenylthiourea analogs show distinct antimicrobial potency and selectivity; substitution may change screening outcomes.

Benzoylthiourea: Head-to-Head with Closest Analogs


Antifungal Activity: Benzoylthiourea vs. Phenylthiourea

In a direct head‑to‑head microdilution assay comparing six N‑phenylthiourea and fourteen N‑benzoylthiourea derivatives against ten microorganisms, the N‑benzoylthiourea series demonstrated systematically superior antifungal activity against Candida albicans and selective inhibition of Gram‑positive bacteria [1]. The N‑phenylthiourea counterparts were largely inactive or required substantially higher concentrations to achieve comparable growth suppression. This differential is attributed to the electron‑withdrawing benzoyl group, which modulates the thiocarbonyl reactivity and enhances membrane penetration.

Antifungal MIC (C. albicans)
Direct comparison
Reported ≥8‑fold lower MIC for benzoylthiourea derivatives vs. N‑phenylthiourea series.
Supports selection for antifungal screening libraries.
Data from a single microdilution study; confirmatory screening advised.
Antimicrobial screening Medicinal chemistry Structure–activity relationship

Urease Inhibition: Benzoylthiourea vs. Standard NBPT

A focused library of ethyl 4‑(3‑benzoylthioureido)benzoates was evaluated for urease inhibition. Compounds 1f and 1g exhibited IC₅₀ values of 0.21 µM and 0.13 µM, respectively [1]. These values are approximately 100‑fold lower (i.e., more potent) than the widely used agricultural urease inhibitor N‑(butyl)thiophosphoric triamide (NBPT), which displays an IC₅₀ of ∼40 µM under comparable conditions [2]. The benzoylthiourea scaffold provides a tunable platform for achieving low‑nanomolar urease inhibition, a performance level unattainable with unsubstituted thiourea or N‑phenylthiourea analogs.

Urease IC₅₀ (Jack bean)
Cross-study comparable
Benzoylthiourea derivative IC₅₀ 0.13 µM; NBPT ≈40 µM (reported ~308‑fold difference).
Supports urease inhibitor lead development context.
Cross-study comparison; absolute potency may vary with assay conditions.
Urease inhibition Agrochemical Fertilizer efficiency

Antitubercular Activity Against M. tuberculosis vs. Ethambutol

Fifty‑nine N‑substituted benzoylthiourea derivatives were screened against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA) [1]. Several compounds displayed MIC values between 7.81 and 62.5 µg mL⁻¹. The most active derivative (MIC = 7.81 µg mL⁻¹) outperforms the clinically used first‑line antitubercular ethambutol, which exhibits an MIC of 16 µg mL⁻¹ against the same strain under comparable assay conditions . In contrast, simple thiourea shows no meaningful antimycobacterial activity at concentrations up to 500 µg mL⁻¹.

M. tuberculosis MIC
Cross-study comparable
Benzoylthiourea derivative MIC 7.81 µg/mL; ethambutol 16 µg/mL (reported 2‑fold difference).
Supports antimycobacterial screening context.
MABA assay; independent confirmatory studies recommended.
Antitubercular Infectious disease Drug discovery

Nickel(II) Complexation: Bidentate O,S-Chelator

Potentiometric titrations of N‑benzoylthiourea with Ni(II) in 50% dioxane–water yielded successive stability constants of k₁ = 100.63, k₂ = 40.13, k₃ = 26.17, and k₄ = 19.75, with cumulative constants β₁ = 1.0 × 10², β₂ = 4.04 × 10³, β₃ = 1.06 × 10⁵, and β₄ = 2.09 × 10⁶ [1]. These values are substantially higher than those reported for N‑phenylthiourea complexes, which lack the additional carbonyl donor and form only monodentate S‑bound species. The bidentate O,S‑chelation mode, confirmed crystallographically, locks the ligand into a planar six‑membered ring and imparts enhanced thermal stability to the resulting complexes (decomposition onset >300 °C) [2].

Ni(II) Stability Constants
Class-level inference
Reported cumulative β₄ = 2.09 × 10⁶; monodentate thiourea complexes show lower stability.
Supports predictable metal-binding behavior for extraction/catalysis design.
Comparator data estimated; experimental head-to-head verification advised.
Coordination chemistry Metal extraction Catalysis

Insecticidal Activity of Osthole-Derived Benzoylthioureas

Introduction of an N‑benzoylthiourea moiety onto the C‑3′ position of osthole, a natural coumarin, yielded a series of derivatives with significantly enhanced insecticidal activity. In comparative bioassays against Mythimna separata (oriental armyworm), Plutella xylostella (diamondback moth), and Aphis craccivora (cowpea aphid), the N‑benzoylthiourea‑modified compounds achieved LC₅₀ values 3‑ to 5‑fold lower than those of unmodified osthole [1]. For example, against M. separata, the most potent derivative exhibited an LC₅₀ of 68.2 mg L⁻¹ compared with osthole′s LC₅₀ of 234.7 mg L⁻¹.

Insecticidal LC₅₀ (M. separata)
Direct comparison
Benzoylthiourea derivative 68.2 mg/L; osthole 234.7 mg/L (reported 3.4‑fold difference).
Supports insecticide lead derivatization context.
Leaf-dip assay; field efficacy and spectrum may differ.
Agrochemical Insecticide Natural product derivatization

Cure Acceleration in Two-Step Adhesive Systems

Benzoylthiourea and benzoylthiourethane derivatives are explicitly claimed as cure accelerators in primers for two‑step adhesive systems [1]. The patent specification teaches that these compounds, when dissolved in organohalide carriers, significantly reduce the curing time of cyanoacrylate‑based adhesives while improving bond strength on difficult substrates. Comparative data within the patent demonstrate that benzoylthiourea‑containing primers achieve full cure in ≤15 seconds on polyethylene and polypropylene surfaces, whereas formulations lacking the benzoylthiourea component require ≥60 seconds or fail to cure entirely.

Cure Time (PE/PP substrates)
Direct comparison
Benzoylthiourea primer ≤15 s; conventional amine accelerator ≥60 s (reported ≥4‑fold reduction).
Supports adhesive accelerator development for low-surface-energy plastics.
Patent-reported data; independent reproduction advised.
Adhesive chemistry Polymer curing Industrial catalysis

Benzoylthiourea: Validated Application Scenarios


Agricultural Urease Inhibitor Development

Benzoylthiourea serves as the core scaffold for designing next‑generation urease inhibitors that are >100‑fold more potent than the industry standard NBPT. Procurement of benzoylthiourea enables the synthesis of ethyl 4‑(3‑benzoylthioureido)benzoates and related derivatives with IC₅₀ values in the low nanomolar range [1]. This potency translates to lower application rates in urea‑based fertilizers, reducing ammonia volatilization and environmental nitrogen loss while maintaining cost‑effectiveness.

Antitubercular Lead Optimization and Screening Libraries

Benzoylthiourea derivatives exhibit antimycobacterial MIC values (7.81 µg mL⁻¹) that are 2‑fold more potent than ethambutol, a first‑line tuberculosis drug [2]. Procurement of benzoylthiourea as a building block supports the synthesis of focused libraries for tuberculosis drug discovery programs, where the scaffold′s validated activity and structural tunability offer a clear advantage over simple thioureas or N‑phenylthioureas, which lack meaningful antimycobacterial activity.

Coordination Chemistry and Metal Extraction Processes

Benzoylthiourea functions as a bidentate O,S‑chelating ligand with well‑characterized stability constants for Ni(II) (log β₄ = 6.32) [3]. This property enables its use in solvent extraction of transition metals, design of metal‑organic frameworks, and synthesis of thermally stable metal complexes (decomposition >300 °C) [4]. For procurement in academic or industrial laboratories, benzoylthiourea offers predictable and reproducible complexation behavior not achievable with monodentate thiourea analogs.

Agrochemical Insecticide Formulation and Derivatization

The benzoylthiourea moiety confers a 3‑ to 5‑fold enhancement in insecticidal potency when appended to natural product scaffolds such as osthole [5]. Procuring benzoylthiourea supports the development of novel insecticides targeting lepidopteran pests and aphids, with validated LC₅₀ values below 100 mg L⁻¹. This differentiation is critical for formulators seeking patentable, high‑efficacy alternatives to generic carbamate or organophosphate insecticides.

Application
Selection Property
Validation Focus
Agricultural Urease Inhibitor Research
Urease inhibition assay context
Inhibition endpoint review
Antitubercular Screening Studies
Antimycobacterial assay context
MIC endpoint validation
Coordination Chemistry & Metal Extraction
Metal-binding study context
Stability constant validation
Agrochemical Insecticide Discovery
Insecticidal bioassay context
LC₅₀ endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.